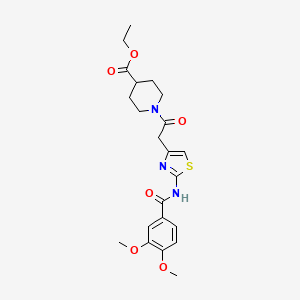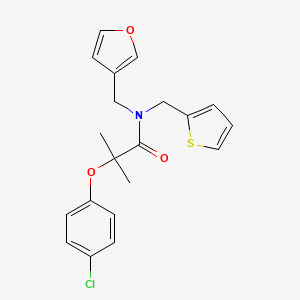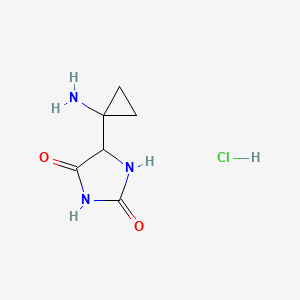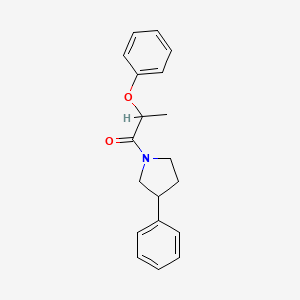![molecular formula C16H17N3O4 B2728105 N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1209958-22-4](/img/structure/B2728105.png)
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a 1,4-dioxine ring, which is a six-membered ring with two oxygen atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, related compounds such as 6H-1,2-oxazin-6-ones can be synthesized through the condensation of 4-oxocarboxylic acids with hydroxylamine . This reaction is usually carried out in pyridine, in ethanol in the presence of sodium acetate, or in the melt .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The pyridazine ring, for example, is known to participate in various reactions, including cycloadditions . The 1,4-dioxine ring could potentially undergo reactions at the oxygen atoms .Scientific Research Applications
Synthesis and Biological Applications
Synthesis and Antioxidant Studies : A study involving the synthesis of N-substituted benzyl/phenyl carboxamides based on the pyrazolobenzothiazine ring system demonstrated moderate to significant antioxidant activities. These compounds serve as a template for future development and derivatization into biologically active compounds, suggesting the potential for derivatives of your compound to serve in antioxidant or therapeutic roles [Matloob Ahmad et al., 2012].
Antitumor Activities : Research on 8-carbamoyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one (CCRG 81045) revealed significant antitumor activity against various murine tumors, suggesting that compounds with similar structures could have antitumor potential. This highlights the possibility of exploring N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide for antitumor applications [M. Stevens et al., 1987].
Medicinal Chemistry Strategies : A study on the modification of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) discusses strategies to avoid AO-mediated oxidation. This research is relevant for designing compounds with improved pharmacokinetic profiles, indicating the potential for chemical modification to enhance the stability and efficacy of related compounds [A. Linton et al., 2011].
Catalytic Activities : Research into N-heterocyclic carbene-catalyzed reactions involving α,β-unsaturated aldehydes and azomethine imines to produce pyridazinones demonstrates the catalytic utility of compounds containing similar functionalities. This suggests that this compound could be explored for catalytic roles in synthetic chemistry [A. Chan & K. Scheidt, 2007].
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-15-7-3-9-18-19(15)10-4-8-17-16(21)14-11-22-12-5-1-2-6-13(12)23-14/h1-3,5-7,9,14H,4,8,10-11H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMASMJHPQHAUJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[4-(1H-imidazol-1-yl)phenyl]-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2728022.png)
![1-(4-tert-butylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2728023.png)
![3-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2728024.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluorobenzenesulfonamide](/img/structure/B2728026.png)
![5-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B2728031.png)

![2-[1-[3-(Dimethylamino)benzoyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2728033.png)
![2-(3-(Diethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2728034.png)
![4-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-5-yl)carbonyl]-](/img/structure/B2728035.png)
![N,N-dimethyl-4-{thieno[3,2-d]pyrimidin-4-yloxy}cyclohexan-1-amine](/img/structure/B2728036.png)

![2-(2,4-dichlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B2728042.png)

